molecular formula C12H4BrF5O3S B2386716 Pentafluorophenyl 3-bromo-benzenesulfonate CAS No. 886503-34-0

Pentafluorophenyl 3-bromo-benzenesulfonate

Cat. No. B2386716
CAS RN: 886503-34-0
M. Wt: 403.12
InChI Key: PWXLTTJMHPVJHH-UHFFFAOYSA-N
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Description

Pentafluorophenyl 3-bromo-benzenesulfonate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is commonly used as a reagent in organic synthesis and has been found to be effective in various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-bromo-benzenesulfonate involves the formation of covalent bonds with the target molecule. This compound reacts with the nucleophilic groups present in the target molecule, resulting in the formation of a stable covalent bond. This covalent bond formation leads to the modification of the target molecule, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Pentafluorophenyl 3-bromo-benzenesulfonate has been found to have various biochemical and physiological effects. This compound has been shown to be effective in the modification of proteins, particularly in the inhibition of enzymes. It has also been found to be effective in the modification of DNA, resulting in the inhibition of DNA replication. Furthermore, Pentafluorophenyl 3-bromo-benzenesulfonate has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

Pentafluorophenyl 3-bromo-benzenesulfonate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high reactivity, which makes it an efficient reagent in organic synthesis. Furthermore, this compound has been found to be effective in various biochemical and physiological processes, making it a potential candidate for drug discovery. However, one of the limitations of Pentafluorophenyl 3-bromo-benzenesulfonate is its toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research on Pentafluorophenyl 3-bromo-benzenesulfonate. One of the potential future directions is the development of new synthesis methods that can improve the yield and purity of this compound. Furthermore, further research can be conducted to explore the potential applications of Pentafluorophenyl 3-bromo-benzenesulfonate in drug discovery and the treatment of various diseases. Additionally, the toxicity of this compound can be further studied to determine its potential use in clinical settings.
Conclusion:
In conclusion, Pentafluorophenyl 3-bromo-benzenesulfonate is a unique compound that has gained significant attention in the field of scientific research. This compound has been found to be effective in various biochemical and physiological processes, making it a potential candidate for drug discovery and the treatment of various diseases. While there are several advantages and limitations to the use of this compound in lab experiments, there are several future directions for research that can further explore the potential applications of Pentafluorophenyl 3-bromo-benzenesulfonate.

Synthesis Methods

Pentafluorophenyl 3-bromo-benzenesulfonate can be synthesized through a two-step process. The first step involves the reaction of pentafluorophenol with thionyl chloride to form pentafluorophenyl chloride. In the second step, pentafluorophenyl chloride is reacted with 3-bromo-benzenesulfonyl chloride to form Pentafluorophenyl 3-bromo-benzenesulfonate. This synthesis method has been found to be efficient and yields high purity products.

Scientific Research Applications

Pentafluorophenyl 3-bromo-benzenesulfonate has been widely used in scientific research due to its unique properties. This compound is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfonamides and sulfonate esters. It has also been found to be effective in various biochemical and physiological processes, such as protein modification and enzyme inhibition.

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrF5O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLTTJMHPVJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentafluorophenyl 3-bromo-benzenesulfonate

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